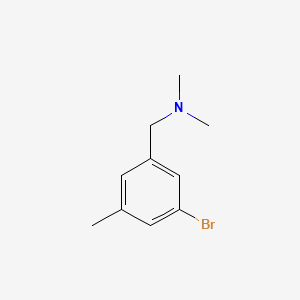

1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine

Description

Properties

IUPAC Name |

1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-8-4-9(7-12(2)3)6-10(11)5-8/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPQFGIKDLDPGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 1-(3-Bromo-5-methylphenyl)-N,N-dimethylmethanamine

The following technical monograph provides an in-depth analysis of 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine , a specialized benzylic amine scaffold. This guide is structured to serve researchers and drug discovery scientists, moving from fundamental physicochemical properties to practical synthesis and high-value medicinal chemistry applications.

A Versatile 3,5-Disubstituted Scaffold for Medicinal Chemistry

Executive Summary

1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine (CAS: 1112210-53-3) represents a strategic building block in modern drug discovery. Its value lies in the 3,5-disubstitution pattern on the aromatic ring—a "meta-meta" configuration that is often challenging to access via standard electrophilic aromatic substitution. This scaffold offers two distinct vectors for elaboration: the aryl bromide (for cross-coupling) and the benzylic dimethylamine (a physicochemical modulator and solubility handle). This guide details the structural properties, validated synthesis protocols, and reactivity profiles necessary to utilize this compound effectively in lead optimization.

Structural Analysis & Physicochemical Profiling

The molecule features a lipophilic toluene core substituted with a bromine atom and a solubilizing dimethylaminomethyl group. This combination creates a "privileged structure" capable of penetrating the central nervous system (CNS) while providing a handle for further diversification.

Chemical Identity

| Property | Detail |

| IUPAC Name | 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine |

| Common Name | 3-Bromo-5-methyl-N,N-dimethylbenzylamine |

| CAS Number | 1112210-53-3 |

| Molecular Formula | C₁₀H₁₄BrN |

| Molecular Weight | 228.13 g/mol |

| SMILES | CN(C)CC1=CC(C)=CC(Br)=C1 |

Physicochemical Properties (Experimental & Predicted)

Understanding the physicochemical profile is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

| Parameter | Value (Approx.) | Significance |

| LogP (Calc) | 3.1 – 3.4 | Moderately lipophilic; suitable for CNS penetration but requires salt formation for aqueous formulation. |

| pKa (Base) | 9.0 – 9.2 | Typical for benzylic amines. Exists predominantly as a cation at physiological pH (7.4), aiding solubility. |

| Boiling Point | ~125–130°C @ 20 mmHg | High-boiling liquid; purification via vacuum distillation is feasible. |

| H-Bond Acceptors | 1 (Tertiary Amine) | The nitrogen lone pair is available for H-bonding or coordination. |

| Topological PSA | 3.24 Ų | Low polar surface area favors membrane permeability. |

Synthetic Methodologies

Two primary routes are recommended for the synthesis of this scaffold. Route A is preferred for scale-up due to cost-efficiency, while Route B is milder and suitable for late-stage functionalization.

Route A: Nucleophilic Substitution (Scale-Up Preferred)

This route utilizes 3-bromo-5-methylbenzyl bromide (CAS 51719-69-8) as the electrophile. It is robust but requires careful handling of the lachrymatory benzyl bromide.

-

Reagent: Dimethylamine (40% aq. or 2.0 M in THF).

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

Protocol:

-

Dissolution: Dissolve 3-bromo-5-methylbenzyl bromide (1.0 eq) in DCM (0.2 M concentration) at 0°C.

-

Addition: Add excess Dimethylamine (3.0–5.0 eq) dropwise. The excess acts as a base to scavenge HBr.

-

Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (SiO₂, 10% MeOH/DCM) or LC-MS.

-

Workup: Quench with water. Extract the organic layer. Wash with brine.

-

Purification: The product is a basic amine.[3] Extract into 1M HCl (aqueous), wash the aqueous layer with ether (to remove non-basic impurities), then basify the aqueous layer (pH > 12) with NaOH. Extract the free base back into DCM, dry over MgSO₄, and concentrate.

Route B: Reductive Amination (Lab Scale)

This route avoids lachrymators and starts from 3-bromo-5-methylbenzaldehyde (CAS 188813-04-9).

-

Precursor: 3-Bromo-5-methylbenzaldehyde.[4]

-

Reagent: Dimethylamine (2.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq).

-

Solvent: 1,2-Dichloroethane (DCE) or THF.

Protocol:

-

Imine Formation: Mix aldehyde and dimethylamine in DCE. Add catalytic Acetic Acid (AcOH) to pH ~5. Stir for 30 min.

-

Reduction: Add STAB portion-wise at RT. Stir overnight.

-

Quench: Quench with saturated NaHCO₃.

-

Isolation: Standard extractive workup similar to Route A.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow for both synthesis pathways.

Figure 1: Convergent synthesis workflow comparing Reductive Amination (Route B) and Nucleophilic Substitution (Route A).

Reactivity & Functionalization Strategy

The utility of 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine lies in its orthogonal reactivity . The molecule contains a "hard" basic amine and a "soft" aryl halide, allowing for selective transformations.

The Aryl Bromide Handle (Cross-Coupling)

The bromine at position 3 is electronically activated for Palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Base: K₂CO₃ or Cs₂CO₃.

-

Application: Biaryl synthesis for kinase inhibitors.

-

-

Buchwald-Hartwig: Amination to form aniline derivatives.

-

Catalyst: Pd₂dba₃ + XPhos/BrettPhos.

-

Application: Nitrogen-linked scaffolds.

-

The Benzylic Amine (Directing Group & Modification)

-

Lithiation: The dimethylamino group can act as a Directed Ortho Metalation (DoM) group. However, the presence of the Bromine atom makes this risky (Lithium-Halogen exchange will compete).

-

Expert Tip: If ortho-functionalization is required, perform Li-Hal exchange on the Bromine first, quench with an electrophile, and then utilize the amine for further direction if needed.

-

-

N-Oxidation: Reaction with mCPBA yields the N-oxide, a potential prodrug strategy or metabolic metabolite standard.

Divergent Synthesis Diagram[2]

Figure 2: Divergent reactivity profile demonstrating the scaffold's versatility in generating library diversity.

Applications in Drug Design

Integrin Antagonists

Research indicates that 3,5-disubstituted benzyl derivatives are key intermediates in the synthesis of Integrin Antagonists (specifically

Scaffold Hopping & Bioisosterism

-

Fragment-Based Drug Design (FBDD): This molecule is an ideal "fragment" (MW < 300). The Br handle allows it to be "grown" into larger binding pockets.

-

Bioisosteres: The dimethylaminomethyl group is often used as a bioisostere for heterocyclic bases (e.g., pyridine, imidazole) to improve metabolic stability or adjust pKa.

Safety & Handling Protocols

Hazard Classification:

-

Corrosive: Amines can cause skin burns and eye damage.

-

Irritant: The benzylic bromide precursor is a potent lachrymator.

-

Acute Toxicity: Harmful if swallowed or inhaled.

Standard Operating Procedure (SOP):

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle exclusively in a fume hood.

-

Storage: Store the free base under Nitrogen at 2–8°C to prevent oxidation (N-oxide formation) or reaction with atmospheric CO₂ (carbamate formation). Converting to the HCl salt is recommended for long-term storage.

-

Spill Cleanup: Neutralize spills with weak acid (citric acid) before absorbing with inert material.

References

-

Aaron Chemicals. (n.d.). Product Information: 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine (CAS 1112210-53-3). Retrieved from

-

Google Patents. (2000). Meta-guanidine, urea, thiourea or azacyclic amino benzoic acid compounds and derivatives thereof.[1] Patent US6028223A. (Describes the use of 3-bromo-5-methylbenzyl bromide as a key intermediate). Retrieved from

-

PrepChem. (n.d.). Synthesis of 3-bromo-N,N-dimethylbenzylamine. (Methodology adapted for the 5-methyl analog).[5] Retrieved from

-

ChemicalBook. (2024). N,N-Dimethylbenzylamine Properties and Reactivity.[3][6][7] Retrieved from

-

BenchChem. (n.d.). 3-Bromo-5-methylbenzaldehyde (CAS 188813-04-9) Technical Data.[8][9] Retrieved from

Sources

- 1. AU702487B2 - Meta-guanidine, urea, thiourea or azacyclic amino benzoic acid derivatives as integrin antagonists - Google Patents [patents.google.com]

- 2. US6586633B1 - Amine derivatives - Google Patents [patents.google.com]

- 3. atamankimya.com [atamankimya.com]

- 4. WO2020095215A1 - Chemical compounds - Google Patents [patents.google.com]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. Showing Compound N,N-Dimethylbenzylamine (FDB012648) - FooDB [foodb.ca]

- 7. N,N-Dimethylbenzylamine|lookchem [lookchem.com]

- 8. 3-Bromo-5-methylbenzaldehyde | 188813-04-9 | Benchchem [benchchem.com]

- 9. 3-Bromo-5-methylbenzaldehyde | 188813-04-9 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

Technical Monograph: 3-Bromo-5-methyl-N,N-dimethylbenzylamine

Executive Summary

3-Bromo-5-methyl-N,N-dimethylbenzylamine (CAS 1112210-53-3) is a bifunctional aromatic intermediate critical to modern medicinal chemistry. It serves as a high-value scaffold in the synthesis of CNS-active agents (specifically monoamine transporter inhibitors) and kinase inhibitors. Its structural utility lies in its dual reactivity: the aryl bromide motif facilitates transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the N,N-dimethylbenzylamine side chain acts as a solubility-enhancing pharmacophore often required for physiological bioavailability.

This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and application in drug discovery, prioritizing reproducible, self-validating protocols.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The compound is characterized by a meta-substituted benzene ring featuring a bromine atom, a methyl group, and a dimethylamino-methyl moiety. This substitution pattern dictates its electronic properties and steric profile.

Table 1: Core Chemical Data[6]

| Property | Specification |

| IUPAC Name | 1-(3-Bromo-5-methylphenyl)-N,N-dimethylmethanamine |

| CAS Number | 1112210-53-3 |

| Molecular Formula | C₁₀H₁₄BrN |

| Molecular Weight | 228.13 g/mol |

| SMILES | CN(C)CC1=CC(C)=CC(Br)=C1 |

| InChI Key | QWZONZYNHJSSDY-UHFFFAOYSA-N (Analogous) |

| Appearance | Pale yellow oil (free base) or White solid (HCl salt) |

| Predicted pKa | ~9.2 (Conjugate acid of amine) |

| Predicted LogP | 2.8 - 3.1 |

| Solubility | Soluble in DCM, MeOH, EtOAc; HCl salt soluble in water |

Synthetic Pathways & Protocols

High-fidelity synthesis of this compound typically follows two primary routes. Method A (Reductive Amination) is preferred for its mild conditions and prevention of over-alkylation byproducts common in Method B.

Method A: Reductive Amination (Preferred)

Rationale: This method utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the intermediate iminium ion without reducing the aldehyde starting material. This ensures high chemoselectivity.[1]

Materials

-

Precursor: 3-Bromo-5-methylbenzaldehyde (1.0 equiv)

-

Amine Source: Dimethylamine (2.0 M in THF, 1.2 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acid Catalyst: Acetic Acid (1.0 equiv)

Protocol

-

Imine Formation: In a dry reaction vessel under N₂ atmosphere, dissolve 3-bromo-5-methylbenzaldehyde in DCE (0.2 M concentration).

-

Amine Addition: Add Dimethylamine solution and Acetic Acid. Stir at room temperature for 30 minutes. Checkpoint: The solution may warm slightly; this indicates iminium formation.

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes to control gas evolution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

-

Validation (In-Process Control): Monitor via TLC (Mobile phase: 10% MeOH in DCM) or LC-MS. Look for the disappearance of the aldehyde peak (approx. 10.0 ppm in ¹H NMR if taking an aliquot).

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

-

Purification: If necessary, purify via flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM with 1% Et₃N).

Method B: Nucleophilic Substitution

Rationale: Used when the benzyl bromide precursor is more readily available. Requires careful control of stoichiometry to prevent quaternary ammonium salt formation.

Protocol Summary

-

React 3-bromo-5-methylbenzyl bromide with excess dimethylamine (3–5 equiv) in THF at 0°C.

-

The excess amine acts as a proton scavenger for the HBr generated.

Visualization: Synthetic Workflow

Figure 1: Step-by-step reductive amination workflow emphasizing the transient iminium intermediate.

Functionalization & Drug Discovery Applications[4]

The value of CAS 1112210-53-3 lies in its "Plug-and-Play" nature. The bromine handle allows it to be coupled to complex heterocycles late in the synthetic sequence.

A. Suzuki-Miyaura Cross-Coupling

The aryl bromide is an excellent partner for boronic acids.

-

Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ usually suffice.

-

Base: K₂CO₃ or Cs₂CO₃.

-

Solvent: Dioxane/Water (4:1).

-

Application: Attaching the 3-methyl-5-(dimethylaminomethyl)phenyl fragment to kinase scaffold cores (e.g., indazoles, pyrimidines) to improve solubility.

B. Salt Formation for Bioavailability

The tertiary amine (pKa ~9.2) readily forms stable salts with pharmaceutically acceptable acids (HCl, Fumaric acid, Tartaric acid). This is critical for crystallizing the final drug candidate and ensuring water solubility for oral dosing.

Visualization: Reactivity Tree

Figure 2: Functionalization pathways transforming the core scaffold into bioactive therapeutic agents.

Critical Quality Attributes (CQA) & Safety

Impurity Profile

When sourcing or synthesizing this material, researchers must assay for:

-

Des-bromo impurity: Resulting from hydrodebromination during aggressive reduction.

-

Aldehyde residue: Incomplete reaction (detectable via Carbonyl stretch in IR at ~1700 cm⁻¹).

-

Methyl bromide derivatives: If using Method B, ensure no alkylating agents remain.

Safety Protocol (HSE)

-

Corrosivity: Benzylamines are corrosive to skin and mucous membranes. Use nitrile gloves and face shields.

-

Volatility: The free base has a distinct amine odor and moderate volatility. Handle in a fume hood.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent N-oxide formation.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13129356 (Analogous Structure). Retrieved from [Link][3]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from [Link]

-

Reagentia (2023). Catalog Entry for 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine (CAS 1112210-53-3).[4][5] Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]

Sources

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. rsc.org [rsc.org]

- 3. 1-bromo-N,N-dimethylmethanamine | C3H8BrN | CID 13129356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine (1 x 250 mg) | Alchimica [shop.alchimica.cz]

- 5. 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine (1 x 1 g) | Reagentia [reagentia.eu]

An In-Depth Technical Guide to 3-Bromo-5-methylbenzylamine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-bromo-5-methylbenzylamine, a substituted benzylamine of interest in medicinal chemistry and drug discovery. The document details its synthesis, physicochemical properties, spectroscopic characterization, and explores its potential biological activities and applications based on the broader understanding of substituted benzylamines. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug development.

Introduction: The Significance of Substituted Benzylamines

Benzylamines are a class of organic compounds that feature a benzyl group attached to an amine. They are prevalent scaffolds in a vast array of biologically active molecules and approved pharmaceuticals. The versatility of the benzylamine core allows for structural modifications that can modulate pharmacological activity, making them a cornerstone in medicinal chemistry.[1][2] Substitutions on the aromatic ring, such as halogenation and alkylation, can significantly influence a compound's lipophilicity, electronic properties, and steric profile, thereby affecting its binding to biological targets and its pharmacokinetic properties.[3][4] The 3-bromo-5-methyl substitution pattern presents a unique combination of a lipophilic methyl group and an electron-withdrawing bromine atom, which can lead to interesting pharmacological profiles.

Synthesis and Characterization

The most direct and widely used method for the synthesis of primary benzylamines, such as 3-bromo-5-methylbenzylamine, is the reductive amination of the corresponding benzaldehyde.[5][6] This one-pot reaction involves the formation of an imine intermediate from the aldehyde and an amine source (in this case, ammonia), followed by its immediate reduction to the amine.[5][6]

Synthetic Pathway: Reductive Amination

The synthesis of 3-bromo-5-methylbenzylamine proceeds via the reductive amination of 3-bromo-5-methylbenzaldehyde.

Caption: Synthetic pathway for 3-bromo-5-methylbenzylamine via reductive amination.

Experimental Protocol: Reductive Amination

This protocol is a representative procedure for the synthesis of 3-bromo-5-methylbenzylamine.

Materials:

-

3-Bromo-5-methylbenzaldehyde

-

Ammonia source (e.g., ammonium chloride, 7M solution of ammonia in methanol)

-

Reducing agent (e.g., sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3))[5]

-

Solvent (e.g., methanol, ethanol)

-

Acid for pH adjustment (e.g., acetic acid)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Diatomaceous earth

Procedure:

-

Dissolve 3-bromo-5-methylbenzaldehyde (1.0 eq) in methanol.

-

Add a solution of ammonia in methanol (e.g., 7M, 1.5 eq).

-

Adjust the pH of the mixture to approximately 6-7 with acetic acid.

-

Add the reducing agent, such as sodium cyanoborohydride (1.2 eq), portion-wise while monitoring the reaction temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by the careful addition of water.

-

Remove the methanol under reduced pressure.

-

Make the aqueous residue basic (pH > 10) with an aqueous solution of sodium hydroxide.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-bromo-5-methylbenzylamine.

-

The crude product can be purified by column chromatography on silica gel.

Self-Validation: The progress of the reaction should be monitored to ensure the complete consumption of the starting aldehyde and the formation of the amine. The final product's identity and purity should be confirmed by spectroscopic methods.

Physicochemical Properties

While experimentally determined data for 3-bromo-5-methylbenzylamine is scarce in the literature, its properties can be estimated based on data from its isomers and related compounds, as well as computational predictions.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrN | [7][8] |

| Molecular Weight | 200.08 g/mol | [7][8] |

| CAS Number | 1177558-42-7 | [7][8] |

| Appearance | Likely a liquid or low-melting solid | Inferred |

| Boiling Point | Estimated to be in the range of 230-250 °C | Inferred from isomers[9] |

| LogP (calculated) | 2.21622 | [7] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [7] |

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons, the methyl group, and the amine protons. The aromatic region will display distinct splitting patterns for the three non-equivalent protons on the substituted benzene ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the bromine and methyl substituents on the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns will likely involve the loss of the amino group and cleavage at the benzylic position.

Chemical Reactivity

The chemical reactivity of 3-bromo-5-methylbenzylamine is primarily dictated by its two functional groups: the primary amine and the aryl bromide.

Caption: Key reactive sites of 3-bromo-5-methylbenzylamine.

Reactions at the Amino Group

The primary amine is nucleophilic and can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This can also serve as a protecting group strategy.[10]

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.[11]

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for further transformations.[10]

Reactions at the Aryl Bromide

The carbon-bromine bond can participate in various transition-metal-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids to form carbon-carbon bonds.[12]

-

Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds.[13]

-

Heck Coupling: Reaction with alkenes.

The ability to selectively functionalize either the amino group or the aryl bromide by choosing the appropriate reaction conditions makes 3-bromo-5-methylbenzylamine a valuable building block in organic synthesis.[11][12]

Potential Biological Activities and Applications in Drug Development

While specific biological data for 3-bromo-5-methylbenzylamine is not extensively reported, the broader class of substituted benzylamines has shown a wide range of pharmacological activities, suggesting potential avenues for investigation.

-

Enzyme Inhibition: Substituted benzylamines have been identified as potent inhibitors of various enzymes, including 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is a target for prostate cancer therapy.[1][14]

-

Antidepressant Activity: Certain benzylamine derivatives have shown activity as antidepressants.[15]

-

Anticancer Activity: Benzylamine-containing compounds have been investigated for their potential as anticancer agents. For instance, some derivatives have shown cytotoxic activity against various cancer cell lines.[16]

-

Monoamine Oxidase (MAO) Inhibition: Benzylamines are known substrates and inhibitors of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters.[4]

The presence of a bromine atom can enhance binding to biological targets through halogen bonding and increase lipophilicity, potentially improving cell membrane permeability.[3] The methyl group can also contribute to hydrophobic interactions within a binding pocket.

Structure-Activity Relationships (SAR)

The biological activity of benzylamine derivatives is highly dependent on the nature and position of the substituents on the aromatic ring.[3][17]

-

Halogen Substitution: The introduction of halogens can modulate the electronic properties of the molecule and introduce the potential for halogen bonding, which can enhance binding affinity to target proteins.[3]

-

Alkyl Substitution: The position and size of alkyl groups can influence the compound's interaction with hydrophobic pockets in the active site of an enzyme or receptor.

Further SAR studies on a series of 3-bromo-5-methyl substituted benzylamine analogs would be necessary to elucidate the specific contributions of these substituents to a particular biological activity.

Conclusion

3-Bromo-5-methylbenzylamine is a versatile chemical entity with potential applications in drug discovery and development. Its synthesis is readily achievable through established methods like reductive amination. The presence of two distinct reactive sites, the amino group and the aryl bromide, allows for diverse chemical modifications, making it a valuable building block for the synthesis of more complex molecules. While specific biological data for this compound is limited, the known pharmacological profiles of related substituted benzylamines suggest that it warrants further investigation as a potential scaffold for the development of novel therapeutic agents. This guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of 3-bromo-5-methylbenzylamine and its derivatives.

References

- CN1219169A - Substituted benzylamines and their use for the treatment of depression - Google P

-

Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. (URL: [Link])

-

(3-Bromo-4-methylphenyl)methanamine | C8H10BrN | CID 53414434 - PubChem. (URL: [Link])

-

Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents - MDPI. (URL: [Link])

- US5977409A - Method of using α-substituted benzylamine chiral auxiliary synthetic reagents - Google P

-

Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC. (URL: [Link])

-

Supporting Information - Rsc.org. (URL: [Link])

-

Bromo-(3-methylphenyl)methanamine | C8H10BrN | CID 116947674 - PubChem. (URL: [Link])

-

SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B - PubMed. (URL: [Link])

-

CAS No:74586-53-1 3-bromo-5-methylaniline - Suzhou Vosun Biotech Co.,Ltd. (URL: [Link])

-

Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. - Apollo. (URL: [Link])

-

Reductive Amination - Chemistry Steps. (URL: [Link])

-

Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (URL: [Link])

-

The SAR analysis of TRPV1 agonists with the α-methylated B-region - PMC. (URL: [Link])

-

24.8: Reactions of Arylamines - Chemistry LibreTexts. (URL: [Link])

-

Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

-

Reductive Amination of Benzaldehyde | PDF | Catalysis | Ammonia - Scribd. (URL: [Link])

-

Structure-Activity Relationship (SAR) Studies - Oncodesign Services. (URL: [Link])

-

(3-bromo-5-isoxazolyl)methanamine - Chemical Synthesis Database. (URL: [Link])

-

Arylamine synthesis by amination (arylation) - Organic Chemistry Portal. (URL: [Link])

-

Variation of the aryl bromide. Reactions were performed under the... - ResearchGate. (URL: [Link])

-

N,N-Bis(3-bromobenzyl)-3-methylbenzylamine - Optional[13C NMR] - Chemical Shifts. (URL: [Link])

-

amine hydrochloride - PubChemLite. (URL: [Link])

-

3-Bromo-5-methylaniline | C7H8BrN | CID 3018526 - PubChem - NIH. (URL: [Link])

-

Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones - PMC. (URL: [Link])

Sources

- 1. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemscene.com [chemscene.com]

- 8. 3-Bromo-5-methylbenzylamine – Biotuva Life Sciences [biotuva.com]

- 9. (S)-3-氟代-α-甲基苄胺 Chipros®, produced by BASF, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. organic-chemistry.org [organic-chemistry.org]

- 14. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [repository.cam.ac.uk]

- 15. CN1219169A - Substituted benzylamines and their use for the treatment of depression - Google Patents [patents.google.com]

- 16. Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

Physicochemical Profiling and Mass Spectrometric Characterization of 1-(3-Bromo-5-methylphenyl)-N,N-dimethylmethanamine

Executive Summary

1-(3-Bromo-5-methylphenyl)-N,N-dimethylmethanamine (CAS: 1112210-53-3) is a highly versatile benzylic amine building block widely utilized in medicinal chemistry and fragment-based drug discovery (FBDD)[1]. While its average molecular weight is commonly reported as 228.13 g/mol [2], a deeper analytical understanding of its exact mass and isotopic distribution is critical for researchers employing high-resolution mass spectrometry (HRMS) for structural validation. This whitepaper provides an in-depth technical guide to the physicochemical properties, molecular weight characteristics, and self-validating analytical workflows for this compound.

Structural and Physicochemical Profiling

The molecular architecture of 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine (C₁₀H₁₄BrN) consists of three functional domains, each contributing to its overall mass and chemical behavior:

-

Aryl Bromide Core: The presence of the heavy bromine atom significantly shifts the molecular weight and provides a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

-

N,N-Dimethylamine Moiety: This basic center (estimated pKa ~9.0) ensures excellent protonation efficiency in positive-ion electrospray ionization (ESI+), making the compound highly detectable in LC-MS workflows.

-

Methyl Substituent: Adds lipophilicity and modulates the steric environment around the aromatic ring, often utilized to block metabolic soft spots in drug design.

Table 1: Physicochemical and Molecular Weight Summary

| Property | Value | Analytical Significance |

| Chemical Formula | C₁₀H₁₄BrN | Defines the elemental composition. |

| Average Molecular Weight | 228.13 g/mol | Used for bulk stoichiometric calculations and reagent preparation[1][2]. |

| Monoisotopic Mass (⁷⁹Br) | 227.0310 Da | The exact neutral mass of the lightest, most abundant isotope. |

| Exact Mass [M+H]⁺ (⁷⁹Br) | 228.0382 m/z | Target m/z for HRMS in positive ion mode (Neutral mass + proton mass). |

| Exact Mass [M+H]⁺ (⁸¹Br) | 230.0362 m/z | The M+2 peak, structurally confirming the presence of the Bromine atom. |

The Analytical Significance of Bromine's Isotopic Pattern

In analytical chemistry, the "molecular weight" of a brominated compound is not a singular static value. Naturally occurring bromine consists of two stable isotopes: ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance)[3]. Because these isotopes exist in a nearly 1:1 ratio, any mass spectrum of 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine will display a characteristic isotopic doublet separated by approximately 2 m/z units[3][4].

This 1:1 ratio of the M and M+2 peaks acts as a built-in, self-validating feature [4]. When analyzing the compound, the observation of m/z 228.0382 and 230.0362 at equal intensities unambiguously confirms both the molecular weight and the incorporation of exactly one bromine atom, instantly differentiating the target from non-halogenated impurities or degradation products.

Experimental Methodology: LC-HRMS Molecular Weight Validation

To accurately determine the molecular weight and verify the structural integrity of the compound, researchers must employ Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). The following protocol is designed to maximize ionization efficiency and isotopic resolution.

Step 1: Sample Preparation

-

Procedure: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid (FA).

-

Causality: The N,N-dimethylamine group is highly basic. The addition of 0.1% FA forces the equilibrium toward the protonated state ([M+H]⁺), ensuring a robust and stable signal in ESI+ mode while preventing peak tailing on the chromatographic column.

Step 2: Chromatographic Separation

-

Procedure: Inject 1 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes at a flow rate of 0.4 mL/min.

-

Causality: The lipophilic aromatic core interacts strongly with the C18 stationary phase, while the protonated amine ensures solubility in the mobile phase. The gradient elution sharpens the peak, concentrating the ions entering the mass spectrometer to improve the signal-to-noise ratio.

Step 3: High-Resolution Mass Spectrometry (ESI-TOF/Orbitrap)

-

Procedure: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Acquire data in full-scan mode over an m/z range of 100–500.

-

Causality: A high desolvation temperature is required to efficiently evaporate the aqueous mobile phase. HRMS (resolving power >30,000) is necessary to distinguish the exact mass of the compound (228.0382) from isobaric background ions, ensuring sub-ppm mass accuracy.

Step 4: Data Processing and Isotopic Validation

-

Procedure: Extract the ion chromatograms (EIC) for m/z 228.0382 ± 5 ppm and 230.0362 ± 5 ppm. Integrate the peaks and calculate the area ratio.

-

Causality: A calculated area ratio of approximately 1:1 validates the presence of the ⁷⁹Br and ⁸¹Br isotopes[3], serving as an internal confirmation of the compound's chemical identity and precise molecular weight.

Experimental Workflow Diagram

Fig 1: LC-HRMS workflow for validating the molecular weight and isotopic pattern of the compound.

Conclusion

The molecular weight of 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine (228.13 g/mol ) is more than a stoichiometric value; it is a gateway to its analytical characterization[1]. By leveraging the unique 1:1 isotopic signature of its bromine atom[4], researchers can establish a self-validating protocol for compound identification. Proper sample preparation, utilizing acidic modifiers to exploit the basicity of the dimethylamine group, ensures robust ionization and accurate high-resolution mass spectrometric profiling, paving the way for its reliable use in complex synthetic and drug discovery pipelines.

References

-

Chemistry Steps. "Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns." Chemistry Steps. Available at:[Link]

Sources

Solubility Profile & Solvent Selection: 3-Bromo-5-methyl-N,N-dimethylbenzylamine

[2][3]

Executive Summary

3-bromo-5-methyl-N,N-dimethylbenzylamine is a specialized tertiary amine intermediate frequently employed in the synthesis of biaryl pharmaceutical scaffolds via cross-coupling (e.g., Suzuki-Miyaura) or lithiation pathways.[2] Its physicochemical behavior is dominated by two competing structural features: the lipophilic 3-bromo-5-methylphenyl core and the basic N,N-dimethylamino moiety.[1][2]

Understanding its solubility is not merely about "dissolving" the compound; it is about leveraging its pH-dependent solubility switch for purification and selecting the optimal solvent dielectric constant for high-yield organometallic transformations.[1][2]

Physicochemical Characterization

To predict solubility behavior accurately, we must first establish the molecular parameters that dictate solute-solvent interactions.[1]

| Parameter | Value (Est.) | Implications for Solubility |

| Molecular Weight | ~228.13 g/mol | Moderate size; kinetics of dissolution will be rapid.[1][2] |

| Physical State | High-boiling Liquid / Low-melting Solid | Likely an oil at RT; miscible with organic solvents rather than dissolving as a crystal lattice.[1][2] |

| LogP (Octanol/Water) | ~3.2 - 3.5 | Highly Lipophilic. Prefers non-polar organic phases.[1] Poor water solubility (Free Base).[1] |

| pKa (Conjugate Acid) | ~9.0 - 9.5 | Basic. Exists as a cation ( |

| H-Bond Donors | 0 | No -NH or -OH groups; cannot donate H-bonds (Aprotic).[1][2] |

| H-Bond Acceptors | 1 (Tertiary Amine) | Weak acceptor; soluble in protic solvents (Alcohols) via H-bonding from solvent.[1] |

Solubility Profile by Solvent Class

The following matrix categorizes solvents based on their interaction with the Free Base form of the target compound.

Class A: Non-Polar & Chlorinated Solvents (High Solubility)[1][3]

-

Solvents: Dichloromethane (DCM), Chloroform, Toluene, Benzene, Hexanes (Warm).

-

Mechanism: Van der Waals forces and dipole-dipole interactions.[1] The bromo- and methyl- substituents significantly enhance affinity for these solvents compared to the parent benzylamine.[1][2]

-

Application: Ideal for extraction and reaction media (e.g., Lithiation in Toluene/Hexane).[1]

Class B: Polar Aprotic Solvents (High Solubility)

-

Solvents: Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (MeCN), DMF, DMSO.

-

Mechanism: Dipole-dipole interactions.[1] The tertiary amine lone pair interacts favorably.[1]

-

Application: Standard reaction solvents. THF is critical for Grignard/Lithium exchange reactions due to coordination stabilization.[1]

Class C: Polar Protic Solvents (Moderate to High Solubility)

-

Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).

-

Mechanism: The solvent donates H-bonds to the amine nitrogen.[1]

-

Application: Recrystallization (often as the HCl salt) or reduction reactions.[1]

Class D: Aqueous Media (pH Dependent)

-

Neutral/Basic Water (pH > 8): Insoluble (< 0.1 g/L).[1] The lipophilic aryl core dominates.[1]

-

Acidic Water (pH < 4): Highly Soluble (> 50 g/L).[1] Protonation of the amine forms the ammonium salt (

), which is highly hydrophilic.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Application: Purification. This "Solubility Switch" is the primary method for isolating the compound from non-basic impurities.[1]

Experimental Workflow: The "Solubility Switch" Purification

The most reliable method to purify 3-bromo-5-methyl-N,N-dimethylbenzylamine without chromatography is Acid-Base Extraction .[1][2] This protocol exploits the pKa (~9.[3]3) to toggle the molecule between organic-soluble and water-soluble states.[1][2]

Protocol: Acid-Base Purification Cycle

Objective: Isolate pure amine from neutral organic impurities (e.g., unreacted bromides) and acidic impurities (e.g., phenols).

-

Dissolution: Dissolve the crude reaction mixture in a non-polar solvent (e.g., DCM or Ethyl Acetate ).

-

Acid Extraction (The Switch):

-

Basification (The Reversion):

-

Final Extraction:

Visualizing the Solubility Switch

Figure 1: Acid-Base Extraction Workflow exploiting the pKa-dependent solubility of the tertiary amine.

Application-Specific Solvent Selection

The choice of solvent is critical when using this intermediate in downstream synthesis.[1]

A. Lithium-Halogen Exchange (Lithiation)[1]

-

Reaction: Replacing the Bromine with Lithium (

). -

Recommended Solvent: Anhydrous THF or Diethyl Ether .[1]

-

Why?

-

Solubility: The starting material is highly soluble.[1]

-

Coordination: THF coordinates to the Lithium species, stabilizing the intermediate.

-

Temperature: Must remain liquid at -78°C (THF mp: -108°C).

-

-

Warning: Do not use DCM or Chloroform (reacts with n-BuLi violently).[1]

B. Suzuki-Miyaura Coupling

-

Reaction: Coupling with a boronic acid (

).[2]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Recommended Solvent System: Toluene / Water (4:1) or 1,4-Dioxane / Water .[1]

-

Why?

-

Biphasic Solubility: The amine dissolves in the organic phase (Toluene), while the inorganic base (

) dissolves in the water phase.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Phase Transfer: The reaction occurs at the interface or via a phase transfer mechanism.[1]

-

C. Quaternization (Methylation)

-

Reaction: Forming the quaternary ammonium salt (

).[2]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Recommended Solvent: Acetone or Acetonitrile .[1]

-

Why?

-

Precipitation: The starting amine is soluble in Acetone, but the product (charged salt) is often insoluble in Acetone.

-

Self-Purification: The product precipitates out of the reaction mixture as a white solid, allowing for simple filtration.

-

Quantitative Data Summary (Estimated)

| Solvent | Solubility (25°C) | Notes |

| Water (pH 7) | < 0.1 g/L | Practically Insoluble.[1][2] Forms emulsion.[1] |

| Water (pH 1) | > 100 g/L | Highly Soluble (as Hydrochloride salt).[1] |

| Dichloromethane | > 200 g/L | Miscible.[1] Excellent for extraction. |

| Methanol | > 150 g/L | Good for salt formation/crystallization.[1] |

| Hexane | ~ 50 g/L | Moderate.[1] Solubility decreases significantly at 0°C (useful for recrystallization). |

| DMSO | > 200 g/L | Good for biological assays, difficult to remove.[1] |

References

-

PubChem Compound Summary: N,N-Dimethylbenzylamine. (Parent compound data used for structural analogy). National Center for Biotechnology Information.[1]

- Sigma-Aldrich: 3-Bromo-N,N-dimethylbenzamide. (Structural analog for solubility comparison).

-

ChemicalBook: 3-Bromo-N-methylbenzylamine. (Analogous secondary amine properties).[1]

-

Parshad, H. et al. "Aqueous solubility study of salts of benzylamine derivatives." International Journal of Pharmaceutics, 2002. (Establishes the solubility switch principles for benzylamines).

Technical Deep Dive: The 3-Bromo-5-Methylphenyl Dimethylamine Scaffold

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Synthetic Methodology Target Audience: Senior Discovery Chemists & Process Scientists

Executive Summary: The Trifunctional Pivot

In the landscape of fragment-based drug discovery (FBDD) and lead optimization, trisubstituted benzenes represent a "Goldilocks" zone of complexity. The 3-bromo-5-methylphenyl dimethylamine scaffold (derived from 3-bromo-5-methylaniline, CAS 74586-53-1) is a high-value building block that offers three distinct vectors for molecular growth, each serving a specific medicinal chemistry function:

-

The Bromine Handle (C3): A versatile electrophile for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of biaryl cores or heteroaromatic warheads.

-

The Dimethylamine Motif (C1): A canonical hydrogen bond acceptor and solubility handle. At physiological pH, the equilibrium between the neutral and protonated forms modulates membrane permeability and lysosomal trapping.

-

The Methyl Group (C5): A "Magic Methyl" effector. It provides lipophilic bulk to fill hydrophobic pockets and, critically, desymmetrizes the ring, often locking the conformation of adjacent substituents to improve binding affinity (

).

This guide details the synthetic access, electronic properties, and application of this scaffold in high-throughput library generation.

Electronic & Structural Analysis

The Push-Pull-Block Dynamic

The scaffold is defined by the interplay of its substituents. The dimethylamino group is a strong

-

Reactivity Implication: The C2, C4, and C6 positions are electronically distinct. Electrophilic aromatic substitution (EAS) will heavily favor the C2/C4/C6 positions due to the strong activation by the

group, but the steric bulk of the C3-Br and C5-Me groups will direct incoming electrophiles primarily to the C4 position (para to the amine), making regioselective functionalization predictable.

Vector Map

The following diagram illustrates the divergent utility of the scaffold sites.

Figure 1: Functional vector analysis of the scaffold, highlighting the distinct role of each substituent in SAR exploration.

Synthetic Access: The Eschweiler-Clarke Protocol

While the primary aniline (3-bromo-5-methylaniline) is commercially available, the N,N-dimethyl variant is best synthesized in-house to ensure purity and avoid oxidation byproducts. The Eschweiler-Clarke reaction is the gold standard here, offering high yields without the risk of quaternary ammonium salt formation (over-alkylation) common with methyl iodide.

Reaction Mechanism[1][2]

-

Imine Formation: Condensation of the primary amine with formaldehyde.

-

Reduction: The imine is reduced by formic acid (acting as a hydride donor) to the secondary amine, releasing

.[1][2] -

Iteration: The process repeats to form the tertiary amine.

Validated Experimental Protocol

Objective: Synthesis of 3-bromo-5-methyl-N,N-dimethylaniline from 3-bromo-5-methylaniline.

Reagents:

-

3-Bromo-5-methylaniline (1.0 equiv) [CAS: 74586-53-1][3][4][5]

-

Formaldehyde (37% aq. solution, 5.0 equiv)

-

Formic acid (98%, 5.0 equiv)

-

Sodium hydroxide (10% aq.) for workup

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

Step-by-Step Workflow:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromo-5-methylaniline (e.g., 10 mmol, 1.86 g) in formic acid (50 mmol, ~1.9 mL). Note: The reaction is exothermic; add amine slowly if scaling up.

-

Addition: Add formaldehyde solution (50 mmol, ~4.1 mL) in one portion.

-

Reflux: Heat the mixture to 100°C (reflux) for 12–16 hours. Evolution of

gas will be observed.[1][6]-

Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1).[7] The starting primary amine (more polar) should disappear, and a less polar spot (tertiary amine) should appear.

-

-

Quench: Cool the reaction mixture to room temperature. Pour onto ice-water (50 mL).

-

Basification: Slowly add 10% NaOH solution with stirring until the pH reaches ~10–11. The product will oil out as a dark organic layer.

-

Extraction: Extract with DCM (

mL). Combine organic layers. -

Workup: Wash combined organics with brine (

mL), dry over anhydrous -

Purification: If necessary, purify via flash column chromatography (

, 100% Hexanes

Medicinal Chemistry Applications

Cross-Coupling Reactivity

The 3-bromo position is highly activated for Palladium-catalyzed coupling due to the lack of ortho steric hindrance (unlike the 2- or 6-positions).

-

Suzuki-Miyaura: Ideal for installing heteroaryl rings (pyridines, pyrazoles) to target kinase hinge regions.

-

Catalyst System:

or

-

-

Buchwald-Hartwig: Used to convert the bromide into an ether or a different amine, altering the vector entirely.

-

Catalyst System:

with Xantphos or BrettPhos is recommended to overcome the electronic deactivation from the electron-rich ring.

-

Physicochemical Properties (Predicted)

| Property | Value (Approx.) | Impact on Drug Design |

| Molecular Weight | 214.11 g/mol | Low MW allows significant room for fragment growth (LE > 0.3). |

| cLogP | ~3.1 | Moderately lipophilic; good membrane permeability. |

| pKa (Base) | ~5.2 | Lower than typical anilines due to the inductive withdrawal of Br. Less likely to be protonated at physiological pH (7.4), improving passive diffusion. |

| TPSA | 3.2 Ų | Very low polar surface area; excellent for CNS penetration if required. |

Synthesis Pathway Visualization

Figure 2: The Eschweiler-Clarke reductive amination pathway prevents over-alkylation, ensuring high fidelity synthesis of the tertiary amine.

References

-

Eschweiler-Clarke Reaction Mechanism

-

Synthesis of N,N-Dimethylanilines

-

3-Bromo-5-methylaniline (Precursor Data)

-

Aniline Replacement Strategies in MedChem

- Source: Cresset Group. "Aniline replacement in drug-like compounds."

-

URL:[Link]

Sources

- 1. Eschweiler-Clarke_reaction [chemeurope.com]

- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 3. 3-bromo-5-methylaniline CAS#: 74586-53-1 [m.chemicalbook.com]

- 4. 3-Bromo-5-methylaniline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 3-Bromo-5-methylaniline, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. name-reaction.com [name-reaction.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. synarchive.com [synarchive.com]

Lipophilicity and LogP of 3-Bromo-5-Methylbenzylamine Derivatives

A Technical Guide for Medicinal Chemistry Optimization

Executive Summary

In modern drug discovery, the 3-bromo-5-methylbenzylamine scaffold represents a high-value "privileged fragment" used to modulate potency and physicochemical properties. This guide analyzes the lipophilicity (LogP/LogD) of this specific scaffold, detailing its role as a bioisostere and linker in kinase inhibitors and GPCR ligands.

For medicinal chemists, this fragment offers a dual advantage: the bromine atom serves as a reactive handle for cross-coupling (expanding the core), while the methyl group provides a precise hydrophobic contact to tune selectivity. However, the basicity of the benzylic amine creates a divergence between LogP (neutral species) and LogD (physiological pH), a critical factor for blood-brain barrier (BBB) penetration and oral bioavailability.

Physicochemical Profiling: The 3-Br, 5-Me Effect

Structural Analysis & Electronic Effects

The 3,5-disubstitution pattern (meta-substitution) is strategically chosen to avoid steric clash at the ortho position while maintaining electronic influence on the aromatic ring.

-

Bromine (3-position): Weakly electron-withdrawing (inductive) but lipophilic. It increases metabolic stability by blocking metabolic hot-spots on the ring.

-

Methyl (5-position): Electron-donating (hyperconjugation). It adds bulk (

) to fill hydrophobic pockets without introducing significant electronic deactivation.

Theoretical LogP Calculation (Hansch Analysis)

To understand the baseline lipophilicity, we apply the Hansch-Fujita

Base Molecule: Benzylamine (

| Substituent | Position | Electronic Effect ( | |

| Bromine (-Br) | Meta (3) | +0.86 | +0.39 |

| Methyl (-CH3) | Meta (5) | +0.56 | -0.07 |

| Total Shift | -- | +1.42 | -- |

Calculated LogP (cLogP):

Note: This value represents the neutral species.[1] At physiological pH (7.4), the amine is protonated, significantly lowering the effective distribution coefficient (LogD).

LogP vs. LogD (Ionization Profile)

The benzylic amine typically has a pKa of ~9.3–9.6. At pH 7.4, the molecule exists predominantly (>99%) in the cationic form.

-

LogP (Neutral): ~2.5 (Lipophilic, membrane permeable)

-

LogD (pH 7.4): ~ -0.5 to 0.5 (Amphiphilic, soluble in aqueous media)

Implication: This scaffold is ideal for Fragment-Based Drug Discovery (FBDD) because it starts with low lipophilicity (LogD), allowing room for heavy molecular weight additions (e.g., heterocycles) without violating Lipinski’s Rule of 5.

Experimental Determination Protocols

For precise SAR (Structure-Activity Relationship) modeling, experimental validation is required. Two methods are detailed below: the Gold Standard (Shake Flask) and the High-Throughput method (HPLC).

Protocol A: Miniaturized Shake-Flask Method (Gold Standard)

Best for: Final validation of lead compounds.

Reagents:

-

n-Octanol (HPLC Grade)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Internal Standard (e.g., Caffeine for QC)

Workflow:

-

Pre-saturation: Mix octanol and PBS for 24 hours. Separate phases.

-

Stock Preparation: Dissolve 3-bromo-5-methylbenzylamine derivative in DMSO (10 mM).

-

Partitioning: Add 10 µL stock to a vial containing 495 µL pre-saturated octanol and 495 µL pre-saturated PBS.

-

Equilibration: Vortex for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 mins to break emulsion.

-

Quantification: Analyze both phases via LC-MS/MS.

-

Calculation:

Protocol B: Chromatographic Hydrophobicity Index (CHI)

Best for: Screening large libraries of derivatives.

This method uses fast-gradient RP-HPLC to correlate retention time (

Conditions:

-

Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18).

-

Mobile Phase A: 50 mM Ammonium Acetate pH 7.4.

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 0% to 100% B over 5 minutes.

Derivation:

Visualization of Physicochemical Logic[2]

The following diagram illustrates the additive Hansch analysis and the resulting physicochemical profile of the scaffold.

Caption: Hansch-Fujita additivity analysis showing the contribution of bromine and methyl substituents to the benzylamine core lipophilicity.

Synthetic Utility & SAR Implications[3][4][5]

The 3-bromo-5-methylbenzylamine scaffold is rarely the final drug; it is a linker-fragment .

The Bromine "Handle" (Suzuki-Miyaura Coupling)

The bromine at position 3 is chemically distinct. It allows the fragment to be coupled to aryl boronic acids, extending the lipophilic core.

-

Reaction:

-

Impact on LogP: Coupling a phenyl group adds ~1.9 log units. The 5-methyl group prevents the new ring from rotating freely (atropisomerism potential), locking the conformation for receptor binding.

The Methyl "Anchor"

In kinase inhibitors (e.g., p38 MAP kinase or EGFR), the 5-methyl group often targets a specific hydrophobic pocket (e.g., the "gatekeeper" region).

-

Optimization: If LogP is too high (>4.0), the methyl can be replaced with a methoxy (-OCH3,

) to lower lipophilicity while maintaining steric bulk.

Experimental Workflow Diagram

The following diagram outlines the decision tree for characterizing new derivatives of this scaffold.

Caption: Decision matrix for physicochemical characterization of benzylamine derivatives.

References

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.

-

Valkó, K. (2004). "Application of high-performance liquid chromatography based measurements of lipophilicity to model biological distribution." Journal of Chromatography A, 1037(1-2), 299-310. Link

-

PubChem Compound Summary. (2024). "3-Bromo-5-methylbenzoic acid (Precursor Data)." National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (2024). "Product Specification: 3-Bromo-5-methylbenzylamine." Link

- Kernns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Protocol source for Shake Flask/LogD).

Sources

safety data sheet SDS for 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine

Advanced Technical Whitepaper: Safety, Physicochemical Profiling, and Synthetic Utility of 1-(3-Bromo-5-methylphenyl)-N,N-dimethylmethanamine

Executive Summary & Structural Causality

In modern drug discovery, functionalized benzylamines are indispensable pharmacophores. 1-(3-Bromo-5-methylphenyl)-N,N-dimethylmethanamine (CAS: 1112210-53-3) is a highly versatile, yet chemically aggressive, building block. As a Senior Application Scientist, it is critical to understand that the very structural features that make this compound synthetically valuable also dictate its severe hazard profile.

The molecule possesses three distinct functional domains, each driving specific chemical behaviors:

-

N,N-Dimethylaminomethyl Group (C1): The methylene linker isolates the tertiary amine’s lone pair from the aromatic

-system, preserving its high basicity (pKa ~9.0). This moiety is responsible for the compound's severe corrosivity to biological tissues [4]. -

Bromine Atom (C3): An electron-withdrawing halogen that serves as an optimal leaving group for transition-metal-catalyzed oxidative addition, enabling rapid cross-coupling.

-

Methyl Group (C5): Provides steric bulk and enhances the overall lipophilicity of the scaffold, a critical parameter for optimizing the volume of distribution in downstream drug candidates.

Physicochemical Data & Hazard Identification

To effectively manage this compound, researchers must transition from a reactive safety mindset to a predictive one. The quantitative data below summarizes the compound's physical properties and translates them into mechanistic hazard warnings.

Table 1: Physicochemical and Identification Profiling

| Property | Value | Mechanistic Implication |

| CAS Number | 1112210-53-3 | Unique identifier for regulatory compliance. |

| Molecular Formula | C10H14BrN | High halogen content indicates potential light/air sensitivity. |

| Molecular Weight | 228.13 g/mol | Low molecular weight facilitates rapid dermal penetration. |

| Physical State | Pale yellow liquid / solid | Phase transitions near room temperature require careful thermal management during storage. |

Table 2: GHS Hazard Classifications & Causality

| GHS Code | Hazard Statement | Chemical Causality |

| H314 | Causes severe skin burns and eye damage | The tertiary amine acts as a strong base. Upon contact with physiological moisture, it rapidly denatures structural proteins and saponifies epidermal lipids [2]. |

| H302/H312 | Harmful if swallowed or in contact with skin | The lipophilic aryl bromide core enhances membrane permeability, facilitating rapid systemic absorption and potential hepatic toxicity [3]. |

Mechanistic Toxicology Pathway

The following diagram illustrates the causal relationship between the compound's structural moieties and its toxicological outcomes.

Caption: Structural causality of 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine toxicity.

Self-Validating Safety & Emergency Protocols

Standard safety guidelines often fail because they lack built-in validation. The following protocols are designed as self-validating systems to ensure absolute environmental control.

-

Handling & Transfer (The Argon Validation): Always handle the compound under an inert Argon atmosphere using a Schlenk line. Validation: The cessation of bubbling in the solvent upon the third Argon backfill confirms an oxygen-free environment, preventing the formation of highly corrosive, oxidized amine aerosols.

-

Emergency Dermal Exposure: In the event of skin contact, flush immediately with copious amounts of water for a minimum of 15 minutes. Validation: Do NOT use acidic neutralizing agents (e.g., acetic acid) directly on the skin. The exothermic acid-base neutralization will generate localized heat, exacerbating the chemical burn with a thermal burn [3].

-

Spill Mitigation: Contain spills with inert absorbent material (e.g., dry sand or vermiculite). Validation: Use pH indicator strips on the residual surface after cleanup. A return to pH 7.0 validates that the corrosive amine has been completely removed.

Synthetic Utility: Integrin Antagonist Development

Beyond its hazards, 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine is a highly prized intermediate. Patent literature extensively documents the use of substituted benzylamines in the synthesis of

The aryl bromide moiety is perfectly positioned for Palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing researchers to append complex aromatic systems while retaining the tertiary amine as a basic pharmacophore to interact with the integrin receptor's acidic pockets.

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

Caption: Step-by-step Suzuki-Miyaura cross-coupling workflow for biaryl synthesis.

Detailed Experimental Methodology

The following procedure outlines the synthesis of a biaryl integrin antagonist precursor using a self-validating Suzuki-Miyaura coupling protocol.

Step 1: Schlenk Flask Preparation

Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

Causality: Palladium catalysts are highly sensitive to oxygen. Moisture or

Step 2: Reagent Loading

Add 1.0 eq of 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine, 1.2 eq of the desired arylboronic acid, and 0.05 eq of

Step 3: Base and Solvent Addition

Add 3.0 eq of anhydrous

Step 4: Reaction Execution Heat the biphasic mixture to 80°C for 12 hours under vigorous stirring. Validation: Monitor the reaction via TLC (Thin-Layer Chromatography). The disappearance of the highly UV-active bromide starting material validates the completion of the oxidative addition phase.

Step 5: Quenching and Extraction

Cool the reaction to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with saturated aqueous

Step 6: Purification

Dry the organic layer over anhydrous

References

- US6028223A - Meta-guanidine, urea, thiourea or azacyclic amino benzoic acid compounds and derivatives thereof | Google P

- 3-Bromobenzylamine 96% 39959-54-1 | Sigma-Aldrich |

- SAFETY DATA SHEET - 3-Bromobenzylamine hydrochloride | Thermo Fisher Scientific |

- Dimethylmethanamine | Sigma-Aldrich |

Modulating Physicochemical and Metabolic Profiles: A Comparative Analysis of 3-Bromo-5-methylbenzylamine and its N,N-Dimethyl Derivative

Executive Summary

In small-molecule drug discovery, the structural modification of peripheral amines is a primary lever for tuning a compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile. This whitepaper provides a rigorous comparative analysis between a halogenated primary amine (3-bromo-5-methylbenzylamine ) and its tertiary amine counterpart (N,N-dimethyl-1-(3-bromo-5-methylphenyl)methanamine ). By exploring the causality behind their physicochemical shifts, metabolic divergence, and synthetic accessibility, this guide equips medicinal chemists with the mechanistic rationale required to optimize benzylamine-containing scaffolds.

Structural & Physicochemical Rationale

The transition from a primary to a tertiary amine via N,N-dimethylation fundamentally alters the molecule's interaction with aqueous environments and lipid bilayers. Amines are highly abundant motifs in drug discovery, and tuning their basicity directly impacts solubility, permeability, and target binding[1].

The Solvation vs. Induction Paradox (pKa Shift)

A common misconception is that adding electron-donating methyl groups to an amine strictly increases its basicity (pKa). While true in the gas phase due to inductive effects, the opposite is often observed in aqueous environments.

Unsubstituted benzylamine has a measured aqueous pKa of 9.33[2], whereas N,N-dimethylbenzylamine exhibits a lower pKa of 8.99[3].

-

Causality: The conjugate acid of a primary amine (

) forms three highly stabilizing hydrogen bonds with surrounding water molecules. The conjugate acid of a tertiary amine (

Furthermore, the electron-withdrawing inductive effect of the meta-bromo substituent on the phenyl ring will pull electron density away from the benzylic carbon, lowering the pKa of both compounds by approximately 0.5 to 0.8 units relative to their unsubstituted parent structures.

Quantitative Physicochemical Comparison

The pKa of a drug influences lipophilicity, solubility, and permeability[4]. The table below summarizes the theoretical and extrapolated physicochemical shifts resulting from N,N-dimethylation.

| Property | 3-Bromo-5-methylbenzylamine | N,N-Dimethyl Derivative | Rationale for Shift |

| Amine Classification | Primary | Tertiary | Exhaustive methylation of the nitrogen. |

| Molecular Weight | 200.08 g/mol | 228.13 g/mol | Addition of two |

| Estimated LogP | ~2.1 - 2.5 | ~3.1 - 3.5 | Loss of polar N-H bonds drastically increases lipophilicity. |

| Estimated Aqueous pKa | ~8.5 - 8.8 | ~8.1 - 8.4 | Decreased aqueous solvation of the conjugate acid. |

| H-Bond Donors | 2 | 0 | Replacement of N-H protons with methyl groups. |

| H-Bond Acceptors | 1 | 1 | The nitrogen lone pair remains available. |

Metabolic Divergence & Pharmacokinetics

The substitution pattern on a benzylic nitrogen dictates its primary route of enzymatic clearance.

-

Primary Amines: Highly susceptible to Monoamine Oxidase (MAO) and semicarbazide-sensitive amine oxidases. MAO catalyzes the oxidative deamination of the primary amine, converting the benzylic carbon to an aldehyde and releasing ammonia[2].

-

Tertiary Amines: Steric hindrance prevents MAO binding. Instead, tertiary amines are prime substrates for Cytochrome P450 (CYP450) enzymes (e.g., CYP3A4, CYP2D6). CYP450 initiates a single-electron transfer or hydrogen atom abstraction at the N-methyl group, forming an unstable carbinolamine intermediate that spontaneously collapses, releasing formaldehyde and yielding the secondary amine (N-demethylation)[5].

Metabolic divergence of primary vs. tertiary benzylamines via MAO and CYP450 pathways.

Experimental Protocol: In Vitro Microsomal Stability Assay

To empirically validate the metabolic divergence described above, a self-validating Human Liver Microsome (HLM) stability assay must be employed.

Causality & Assay Design

This protocol uses an NADPH regenerating system to specifically activate CYP450-mediated metabolism. To ensure the assay is a self-validating system , internal standards are added after the reaction (to correct for extraction losses), and positive/negative controls are run in parallel to prove enzymatic viability.

Step-by-Step Methodology

-

Preparation: Thaw HLM on ice. Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

. -

Incubation Mix: In a 96-well plate, combine HLM (0.5 mg/mL final protein concentration) and the test compound (1 µM final concentration) in the buffer.

-

Self-Validation Step: Dedicate separate wells for Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control).

-

-

Pre-warming: Incubate the plate at 37°C for 5 minutes.

-

Initiation: Add NADPH (1 mM final concentration) to initiate CYP450-mediated turnover.

-

Time-Course Sampling: At

minutes, transfer a 50 µL aliquot from the reaction mixture into a quenching plate. -

Quenching (Critical Step): The quenching plate must contain 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide, 100 ng/mL).

-

Causality: Acetonitrile instantly denatures the enzymes, locking the time point. Adding the internal standard into the quench solution ensures that any subsequent volumetric errors during centrifugation are mathematically normalized during LC-MS/MS analysis.

-

-

Analysis: Centrifuge the quench plate at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

) and half-life (

Synthetic Methodology: N,N-Dimethylation via Reductive Amination

Converting 3-bromo-5-methylbenzylamine to its N,N-dimethyl derivative is best achieved via reductive amination using formaldehyde and sodium triacetoxyborohydride (

Causality Behind Reagent Selection

While methyl iodide (

Reductive amination workflow with self-validating LC-MS/NMR quality control steps.

Step-by-Step Methodology

-

Reagent Mixing: Dissolve 3-bromo-5-methylbenzylamine (1.0 equivalent) in anhydrous 1,2-dichloroethane (DCE) under a nitrogen atmosphere.

-

Aldehyde Addition: Add aqueous formaldehyde (37% w/w, 3.0 equivalents). Stir the biphasic mixture vigorously for 30 minutes at room temperature to allow the iminium intermediate to form.

-

Reduction: Add

(3.0 equivalents) portion-wise over 10 minutes to control mild exotherms. -

Reaction Monitoring: Stir at room temperature for 12 hours.

-

Workup: Quench the reaction by slowly adding saturated aqueous

until gas evolution ceases (pH ~8). Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous -

Self-Validation (QC): Perform

-NMR on the crude product. The reaction is validated as successful if the broad primary amine singlet (

Pharmacodynamic Implications

From a receptor-binding perspective, converting a primary benzylamine to a tertiary amine fundamentally alters target engagement. Primary amines frequently act as critical hydrogen bond donors, forming salt bridges with conserved Aspartate residues in the binding pockets of 7-Transmembrane G Protein-Coupled Receptors (7TM GPCRs)[4].

By methylating the nitrogen, the molecule loses its H-bond donor capacity but gains significant steric bulk and hydrophobicity. This modification is frequently utilized by medicinal chemists to intentionally ablate off-target GPCR activity (e.g., reducing unwanted hERG or adrenergic liability) while driving potency toward targets that feature larger, more lipophilic binding sub-pockets.

References

-

Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table Drug Hunter[Link]

-

Benzylamine Wikipedia [Link]

-

Showing Compound N,N-Dimethylbenzylamine (FDB012648) FooDB[Link]

-

The pKa Distribution of Drugs: Application to Drug Discovery PubMed Central (PMC) / NIH[Link]

-

In Vitro Metabolic Fate of N-Substituted Dibenzylamines: Investigation of Biological Oxidation Site on Nitrogen Compounds DergiPark[Link]

Sources

Technical Masterclass: Aryl Bromide Building Blocks in Medicinal Chemistry

Executive Summary: The "Goldilocks" Halogen

In the high-stakes environment of medicinal chemistry, the selection of a halogen handle is a strategic decision that dictates synthetic efficiency. Aryl bromides represent the "Goldilocks" zone of reactivity: they are significantly more reactive than aryl chlorides in palladium-catalyzed cross-couplings, yet they lack the prohibitive instability and cost associated with aryl iodides.

This guide provides a technical deep-dive into the utility of aryl bromide building blocks, offering field-proven protocols, decision-making frameworks, and case studies from approved drug syntheses. It is designed for the bench scientist who needs to move from "reaction setup" to "isolated yield" with minimal friction.

Strategic Utility: Comparative Reactivity Profile

The choice of aryl bromide over chloride or iodide is rarely arbitrary. It is a calculated trade-off between oxidative addition rates (k_obs) and atom economy/stability.

Table 1: Halogen Reactivity & Utility Matrix in Pd-Catalysis

| Feature | Aryl Chloride (Ar-Cl) | Aryl Bromide (Ar-Br) | Aryl Iodide (Ar-I) |

| Bond Dissociation Energy | ~96 kcal/mol (High) | ~81 kcal/mol (Optimal) | ~65 kcal/mol (Low) |

| Oxidative Addition Rate | Slow (Rate Limiting) | Fast (Facile) | Very Fast (Instant) |

| Catalyst Requirement | Specialized (e.g., bulky phosphines, NHCs) | Standard (e.g., PPh3, dppf) | Minimal (Ligand-free possible) |

| Commercial Availability | Ubiquitous | High | Moderate/Low |

| Stability | Excellent | Good | Light/Heat Sensitive |

| Primary Use Case | Early raw material (Cost-driven) | Library Synthesis (Reliability-driven) | Late-stage/Difficult substrates |

Expert Insight: While Ar-Cl is cheaper, the cost of the specialized ligands (e.g., Buchwald precatalysts) required to activate them often negates the savings on the starting material. Ar-Br offers the best balance for parallel medicinal chemistry where reaction failure is more costly than the reagent itself.

Core Protocols: Self-Validating Systems

The following protocols are designed as "standard operating procedures" (SOPs) for high-throughput scaffold elaboration. They utilize robust catalytic systems that tolerate a wide range of functional groups.[1]

Protocol A: Robust Suzuki-Miyaura Coupling (General Purpose)

Target: Coupling of Heteroaryl Bromides with Boronic Acids

Mechanism: The cycle proceeds via Oxidative Addition (Pd0 inserts into C-Br), Transmetalation (Boron to Pd), and Reductive Elimination (C-C bond formation).[2]

Reagents:

-

Substrate: Aryl Bromide (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: Pd(dppf)Cl2·CH2Cl2 (3-5 mol%) - Chosen for air stability and broad scope.

-

Base: K2CO3 (3.0 equiv) or Cs2CO3 (for sterically hindered cases).

-

Solvent: 1,4-Dioxane/Water (4:1 v/v).

Step-by-Step Methodology:

-

Charge: In a reaction vial, combine Aryl Bromide, Boronic Acid, Base, and Catalyst.

-

Inert: Seal the vial and purge with Nitrogen/Argon for 2 minutes.

-

Solvate: Add degassed Dioxane/Water mixture via syringe.

-

Activation: Heat block to 80-100°C with vigorous stirring (1000 rpm).

-

Monitor: Check LCMS at 2 hours. If conversion <50%, add 2 mol% additional catalyst.

-